Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Aldose reductase inhibition In vivo sorbitol accumulation Diabetic neuropathy

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid (CAS 138333-32-1), also designated AD-5467, is a synthetic, small-molecule thiolactam-N-acetic acid derivative belonging to the 1,4-benzoxazine class. It was developed as a potent aldose reductase inhibitor (ARI) for investigating diabetic complications, including cataract, retinopathy, neuropathy, and nephropathy.

Molecular Formula C16H21NO3S
Molecular Weight 307.4 g/mol
CAS No. 138333-32-1
Cat. No. B1665017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
CAS138333-32-1
Synonyms3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid
AD 5467
AD-5467
Molecular FormulaC16H21NO3S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)C1C(=S)N(C2=CC=CC(=C2O1)C(C)C)CC(=O)O
InChIInChI=1S/C16H21NO3S/c1-9(2)11-6-5-7-12-15(11)20-14(10(3)4)16(21)17(12)8-13(18)19/h5-7,9-10,14H,8H2,1-4H3,(H,18,19)
InChIKeyCLDJCRWXLDLJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic Acid (AD-5467) for Procurement and Research: Compound Class and Selection Context


3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid (CAS 138333-32-1), also designated AD-5467, is a synthetic, small-molecule thiolactam-N-acetic acid derivative belonging to the 1,4-benzoxazine class [2]. It was developed as a potent aldose reductase inhibitor (ARI) for investigating diabetic complications, including cataract, retinopathy, neuropathy, and nephropathy [1]. The compound is characterized by a benzoxazine core bearing diisopropyl substituents at the 2- and 8-positions, a thioxo (C=S) functionality at position 3, and an acetic acid moiety at the N-4 position, with a molecular weight of 307.4 g/mol [3]. Unlike many early-generation ARIs that failed to achieve sufficient in vivo efficacy, AD-5467 was specifically selected from an extensive structure-activity relationship (SAR) program as a candidate for further development based on its dual aldose reductase and platelet aggregation inhibitory activities [1][4].

Why Generic Aldose Reductase Inhibitors Cannot Replace 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic Acid in Targeted Research


Within the benzoxazine and benzothiazine aldose reductase inhibitor (ARI) class, critical structural determinants govern both in vitro potency and in vivo efficacy, rendering compounds non-interchangeable. The 3-thioxo (C=S) functionality consistently confers superior inhibitory potency against human placental aldose reductase compared to the corresponding 3-oxo (C=O) derivatives [1]. However, the thioxo group alone is insufficient: early 3-thioxo-1,4-benzoxazine-4-acetic acid derivatives lacking optimal substituents at the 2-position were only weakly inhibitory to sorbitol accumulation when administered orally to diabetic animals and were deemed unsatisfactory for practical application [2]. AD-5467 uniquely combines the 3-thioxo pharmacophore with isopropyl groups at both the 2- and 8-positions, achieving potent in vivo sorbitol suppression and additional platelet aggregation inhibition—a dual mechanistic profile absent in earlier thioxo-benzoxazine congeners [1][2]. Even among clinically studied ARIs (e.g., sorbinil, CT-112), AD-5467 demonstrates a differentiated balance of hydrophilicity, lens penetration efficiency, and target engagement that directly affects experimental outcomes in ocular diabetes models [3].

Quantitative Differentiation Evidence for 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic Acid Versus Closest Analogs


In Vivo Sorbitol Suppression: AD-5467 Versus Early 3-Thioxo-Benzoxazine Congeners and Structurally Non-Optimized Analogs

AD-5467 was selected as the development candidate because it achieved potent in vivo inhibition of sorbitol accumulation in the rat sciatic nerve, whereas numerous other 3-thioxo-1,4-benzoxazine-4-acetic acid derivatives evaluated in the same study—including those described in earlier patent literature (Japanese Patent Application Laid-Open No. 40264/86)—exhibited only weak activity in this assay and were deemed unsatisfactory as practical medicines [1][2]. The key structural determinant conferring in vivo potency was the presence of an isopropyl group at the 2-position of the 3-thioxo-benzoxazine scaffold; compounds lacking this feature were ineffective [1].

Aldose reductase inhibition In vivo sorbitol accumulation Diabetic neuropathy Structure-activity relationship

Lens Sugar Alcohol Inhibition: AD-5467 Demonstrates Approximately 5-Fold Superior Functional Potency Versus CT-112

In cultured rat lenses exposed to 30 mM xylose or 30 mM glucose, the 50% inhibition concentration (IC50) for sugar alcohol accumulation in the medium was 0.82–1.02 × 10⁻⁷ M for AD-5467 versus 3.78–5.92 × 10⁻⁷ M for CT-112—an approximately 4.6- to 5.8-fold potency advantage for AD-5467 in the medium [1][2]. The resulting drug concentration required in the lens to achieve equivalent inhibition was 2.33–3.08 nmol/g lens for AD-5467 versus 21.19–24.63 nmol/g lens for CT-112, meaning approximately 8.0–9.1 times more CT-112 must accumulate in the lens to achieve the same inhibitory effect [1]. Notably, the intrinsic aldose reductase enzyme IC50 values were relatively similar (AD-5467: 2.58 × 10⁻⁸ M; CT-112: 3.46 × 10⁻⁸ M), indicating that AD-5467's functional superiority at the organ level derives not from greater intrinsic enzyme affinity but from more efficient target engagement within the lens tissue [3].

Sugar alcohol accumulation Lens organ culture Aldose reductase inhibitor Diabetic cataract

Platelet Aggregation Inhibition: A Secondary Pharmacological Activity Absent in Related Benzoxazine ARIs

EP 0243018 explicitly discloses that AD-5467 and structurally related 2,8-disubstituted 3-thioxo-benzoxazine compounds possess platelet aggregation inhibitory activity in addition to aldose reductase inhibition [1]. This dual pharmacological property was specifically noted as a differentiating feature relative to earlier benzoxazine ARIs described in JP Laid-Open No. 40264/86, which lacked this combined activity profile [1]. The platelet aggregation inhibitory effect was examined using washed rat platelets, confirming that this activity is an intrinsic property of the compound rather than a downstream consequence of aldose reductase inhibition [2]. This dual functionality is structurally dependent on the specific substitution pattern and is not a class-wide property of all 3-thioxo-benzoxazine derivatives [1].

Platelet aggregation inhibition Dual pharmacology Diabetic vascular complications Thrombosis

Lens Penetration and Target Binding Efficiency: Hydrophilic AD-5467 Achieves Superior Functional Target Engagement Versus Lipophilic CT-112

Ohtori et al. (1991) compared the diffusion, partitioning, and binding of AD-5467 (a hydrophilic ARI) and CT-112 (a lipophilic ARI) in the rat lens under in vitro conditions [1]. Despite the equilibrium concentration of CT-112 in the lens being approximately 3 times higher than that of AD-5467, the inhibition rate of CT-112 against sugar alcohol accumulation was appreciably lower than that of AD-5467 [1]. This finding indicates that AD-5467 interacts with the target sites of enzymes more efficiently than CT-112, despite achieving lower absolute lens concentrations [1][2]. The time course of lens concentration during uptake and desorption experiments was well described by a diffusion/binding model assuming Langmuir binding, from which the diffusion coefficient, partition coefficient, and binding parameters were determined for both drugs [1].

Lens pharmacokinetics Target engagement Drug partitioning Ocular drug delivery

Ophthalmic Formulation Stability: AD-5467 Formulated with Cyclodextrin Provides a Stable, Non-Irritating Eye Drop Composition

U.S. Patent 5,663,170 (Senju Pharmaceutical Co., Ltd.) discloses that 3,4-dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid, when formulated with β-cyclodextrin (0.005 to 5 w/v %), produces an eye drop composition that causes no ocular irritation and is stable [1]. This formulation addresses a key practical limitation observed with many ARIs: ocular tolerability upon topical administration. The patent further specifies optional inclusion of polyvinyl pyrrolidone (0.2–20 w/v %, MW 25,000–120,000), sodium edetate (0.01–1 w/v %), and boric acid (0.2–4 w/v %) as stabilizing excipients, demonstrating that a defined, patent-protected formulation exists specifically for this compound [1]. This formulation-level differentiation is compound-specific: the cyclodextrin complexation strategy was developed to solve the stability and irritation challenges particular to AD-5467 and is not a generic benzoxazine-class formulation [1].

Ophthalmic formulation Cyclodextrin complexation Ocular irritation Stability

Optimal Research and Industrial Application Scenarios for 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic Acid Based on Quantitative Differentiation Evidence


Diabetic Cataract and Ocular Polyol Pathway Research

AD-5467 is the preferred ARI for lens-focused diabetic complication research based on its approximately 5-fold lower medium IC50 and approximately 8-fold lower lens tissue burden for sugar alcohol inhibition versus CT-112 [1], combined with its hydrophilic character that enables efficient target engagement despite lower absolute lens concentrations [2]. The compound's ability to inhibit lens opacification in organ culture models [1] and its validated, non-irritating cyclodextrin-based ophthalmic formulation [3] make it suitable for both in vitro lens culture experiments and in vivo topical ocular administration studies.

Diabetic Neuropathy and In Vivo Sorbitol Pathway Investigation

For in vivo studies of diabetic neuropathy requiring oral administration, AD-5467 is the only 3-thioxo-benzoxazine derivative with demonstrated potent inhibition of sorbitol accumulation in the rat sciatic nerve [4][5]. Earlier 3-thioxo congeners lacking the 2-isopropyl substituent were ineffective in this assay and unsuitable for practical pharmacological investigation [5]. Researchers studying the sorbitol pathway in peripheral nerve tissue should prioritize AD-5467 over structurally simpler benzoxazine ARIs that lack in vivo validation.

Diabetic Vascular Complications Requiring Dual Aldose Reductase and Platelet Aggregation Inhibition

AD-5467 uniquely combines aldose reductase inhibition with platelet aggregation inhibitory activity in a single chemical entity, as confirmed by washed rat platelet assays [5][6]. This dual pharmacological profile is absent in earlier benzoxazine ARIs and is structurally dependent on the 2,8-diisopropyl-3-thioxo substitution pattern [5]. Researchers investigating the intersection of metabolic and hemostatic pathways in diabetic microvascular disease can use AD-5467 as a single-agent tool to interrogate both polyol pathway flux and platelet function.

Comparative Aldose Reductase Inhibitor Pharmacology and Tissue Distribution Studies

The extensive comparative dataset available for AD-5467 versus CT-112—including lens penetration kinetics, equilibrium partitioning, Langmuir binding parameters, and functional inhibition in the same experimental system [1][2]—establishes AD-5467 as a well-characterized reference standard for comparative ARI pharmacology. Researchers studying ARI tissue distribution, target engagement efficiency, or structure-property relationships can leverage the existing diffusion/binding model parameters determined for AD-5467 as a hydrophilic ARI benchmark [2].

Quote Request

Request a Quote for 3,4-Dihydro-2,8-diisopropyl-3-thioxo-2H-1,4-benzoxazine-4-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.